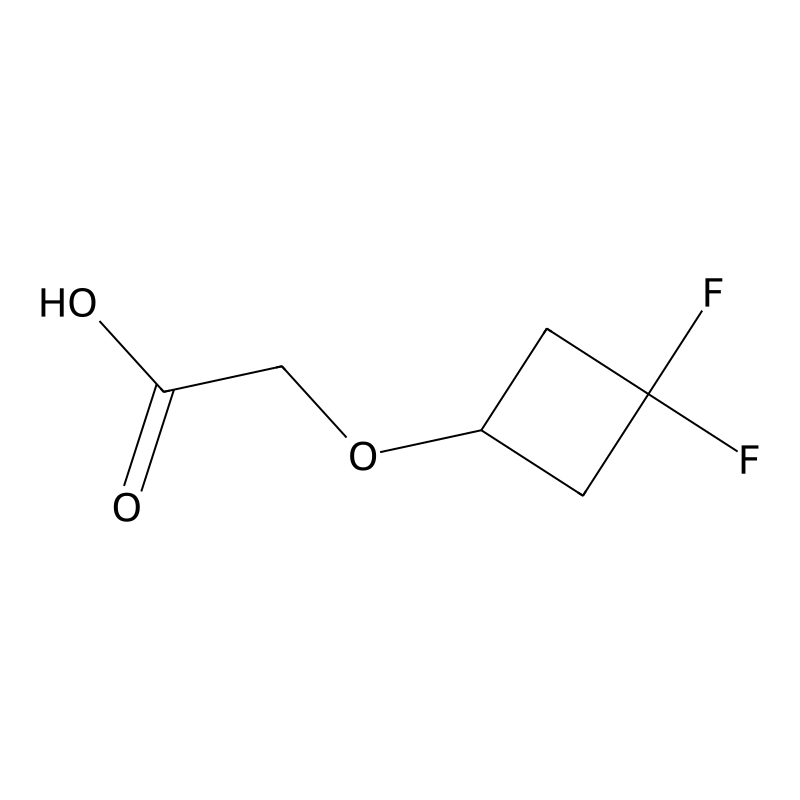

2-(3,3-Difluorocyclobutyl)oxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(3,3-Difluorocyclobutyl)oxyacetic acid is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol. This compound features a cyclobutyl ring substituted with two fluorine atoms at the 3-position and an acetic acid moiety, contributing to its unique properties. The presence of fluorine atoms enhances the compound's stability and reactivity, making it an interesting subject for various chemical and biological studies .

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.

- Reduction: Reduction can be achieved with lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

- Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

- Reduction: Lithium aluminum hydride (LiAlH4)

- Substitution: Nucleophiles such as amines or thiols under basic conditions.

The biological activity of 2-(3,3-Difluorocyclobutyl)oxyacetic acid primarily relates to its role as a reactant in synthesizing piperazine derivatives. These derivatives are known to modulate the activity of retinoic acid-related orphan receptor gamma (RORγ), which is involved in various biological processes including immune response and metabolism. The modulation of RORγ activity could lead to significant downstream effects depending on the specific biological context .

Biochemical Properties

The compound exhibits stability under standard storage conditions, although its stability may be influenced by factors such as temperature, pH, and light exposure. In laboratory settings, varying dosages have shown that lower doses may exhibit beneficial effects like metabolic modulation, while higher doses could lead to toxicity or disruption of physiological processes.

The synthesis of 2-(3,3-Difluorocyclobutyl)oxyacetic acid typically involves several steps:

- Cyclization: A suitable diene is cyclized to form the cyclobutyl ring.

- Fluorination: Selective fluorination is performed using reagents like diethylaminosulfur trifluoride or Selectfluor.

- Functional Group Modifications: Further modifications are made to introduce the acetic acid moiety.

Industrial Production Methods

For large-scale production, industrial methods often utilize continuous flow reactors and automated systems to optimize yield and purity. Reaction conditions are meticulously controlled to minimize by-products and ensure safety during the synthesis process.

Studies on interaction mechanisms involving 2-(3,3-Difluorocyclobutyl)oxyacetic acid have shown its ability to influence biochemical pathways through its derivatives. For instance, piperazine derivatives synthesized from this compound have been investigated for their effects on immune modulation and metabolic processes. The interactions are often assessed through biochemical assays that evaluate changes in target receptor activity .

Similar Compounds- Cyclobutaneacetic Acid: Lacks fluorine substituents; exhibits different chemical and biological properties.

- 2-(3,3-Dichlorocyclobutyl)acetic Acid: Contains chlorine instead of fluorine; variations in reactivity and applications are noted.

Uniqueness

The uniqueness of 2-(3,3-Difluorocyclobutyl)oxyacetic acid lies in the presence of fluorine atoms that impart distinct electronic and steric effects. These characteristics enhance the compound's stability and reactivity compared to its analogs, making it valuable in research fields focused on drug development and biochemical applications .